![molecular formula C9H9BrO2 B12572061 Phenol, 3-[(2-bromo-2-propenyl)oxy]- CAS No. 197086-82-1](/img/structure/B12572061.png)
Phenol, 3-[(2-bromo-2-propenyl)oxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 3-[(2-bromo-2-propenyl)oxy]- is an organic compound that belongs to the class of phenols It is characterized by the presence of a brominated allyl group attached to the phenol ring through an ether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3-[(2-bromo-2-propenyl)oxy]- typically involves the reaction of 3-hydroxyphenol with 2-bromo-2-propenyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The reaction proceeds through the formation of an ether linkage between the phenol and the brominated allyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 3-[(2-bromo-2-propenyl)oxy]- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the allyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The phenol moiety can undergo oxidation to form quinones or other oxidized derivatives.
Reduction Reactions: The allyl group can be reduced to form saturated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. Reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Substitution Reactions: Products include azido or thiocyanato derivatives.
Oxidation Reactions: Products include quinones or other oxidized phenolic compounds.
Reduction Reactions: Products include saturated ethers or alcohols.
Aplicaciones Científicas De Investigación
Phenol, 3-[(2-bromo-2-propenyl)oxy]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Phenol, 3-[(2-bromo-2-propenyl)oxy]- involves its interaction with molecular targets such as enzymes or receptors. The brominated allyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, resulting in various biological effects. The phenol moiety can also participate in redox reactions, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Phenol, 2-[(2-bromo-2-propenyl)oxy]-: Similar structure but with the brominated allyl group attached at the ortho position.
Phenol, 4-[(2-bromo-2-propenyl)oxy]-: Similar structure but with the brominated allyl group attached at the para position.
Phenol, 3-[(2-chloro-2-propenyl)oxy]-: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
Phenol, 3-[(2-bromo-2-propenyl)oxy]- is unique due to the specific positioning of the brominated allyl group, which can influence its reactivity and interaction with biological targets. The presence of bromine also imparts distinct chemical properties compared to its chloro or fluoro analogs.
Propiedades
Número CAS |
197086-82-1 |
|---|---|
Fórmula molecular |
C9H9BrO2 |
Peso molecular |
229.07 g/mol |
Nombre IUPAC |
3-(2-bromoprop-2-enoxy)phenol |
InChI |
InChI=1S/C9H9BrO2/c1-7(10)6-12-9-4-2-3-8(11)5-9/h2-5,11H,1,6H2 |
Clave InChI |
AQNQVAKQVOPAEC-UHFFFAOYSA-N |
SMILES canónico |
C=C(COC1=CC=CC(=C1)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



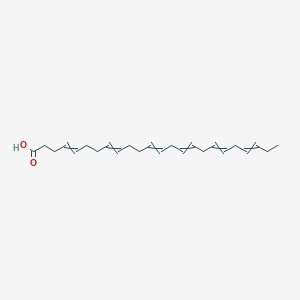
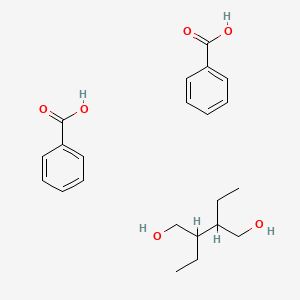
![S-{4-[(Anthracen-9-yl)ethynyl]phenyl} ethanethioate](/img/structure/B12571991.png)
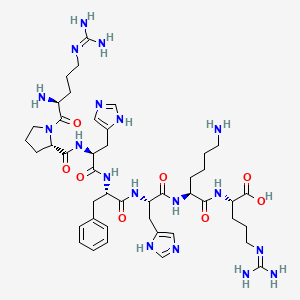
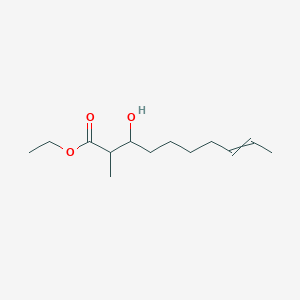


![4-Piperidinone, 3,5-bis[(2-fluorophenyl)methylene]-, acetate](/img/structure/B12572038.png)
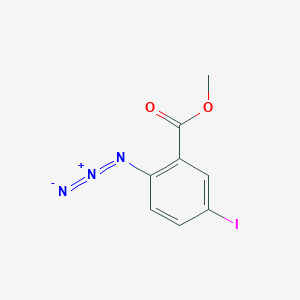
![3-chloro-N-[4-(dibutylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B12572046.png)
![Trichloro[2-(9-methyl-9H-fluoren-9-YL)ethyl]silane](/img/structure/B12572048.png)
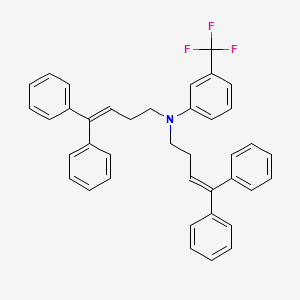
![[(1R,4R,7S)-2-(Hydroxyimino)-1,7-dimethylbicyclo[2.2.1]heptan-7-yl]acetonitrile](/img/structure/B12572063.png)
